(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran
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Overview
Description
®-3,6-Dimethyl-2,3-dihydrobenzofuran is an organic compound belonging to the benzofuran family It is characterized by a fused benzene and furan ring structure with two methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,6-Dimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,5-dimethylphenol with ethylene glycol. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furan ring.
Industrial Production Methods: On an industrial scale, the production of ®-3,6-Dimethyl-2,3-dihydrobenzofuran may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the cyclization reaction. The use of advanced purification techniques, including distillation and crystallization, ensures the isolation of the desired enantiomer.
Types of Reactions:
Oxidation: ®-3,6-Dimethyl-2,3-dihydrobenzofuran can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Nitrobenzofuran derivatives.
Scientific Research Applications
®-3,6-Dimethyl-2,3-dihydrobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ®-3,6-Dimethyl-2,3-dihydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Lacks the methyl groups at the 3rd and 6th positions, resulting in different reactivity and properties.
3,6-Dimethylbenzofuran: Does not have the dihydro structure, which affects its chemical behavior.
2,3-Dimethyl-2,3-dihydrobenzofuran: Similar structure but different positioning of methyl groups, leading to variations in reactivity.
Uniqueness: ®-3,6-Dimethyl-2,3-dihydrobenzofuran is unique due to the specific placement of its methyl groups and the dihydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other benzofuran derivatives.
Properties
CAS No. |
65627-89-6 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
NUGFZCHRZRZHLK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C=CC(=C2)C |
Canonical SMILES |
CC1COC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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